
(4-Formyl-2-iod-6-methoxyphenoxy)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H9IO5 and a molecular weight of 336.08 g/mol. This compound is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenoxyacetic acid structure. It is primarily used as a research chemical in various scientific fields.
Wissenschaftliche Forschungsanwendungen
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid involves the hydroxymethylation of phenol, followed by acid treatment . The reaction conditions typically include the use of organic solvents such as alcohols and ethers, and the process may require specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid are not widely documented, the compound is generally produced in specialized chemical laboratories and research facilities. The production process involves precise control of reaction parameters to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major product is (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid.
Reduction: The major product is (4-Hydroxymethyl-2-iodo-6-methoxyphenoxy)acetic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wirkmechanismus
The mechanism of action of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, leading to various biological effects. The methoxy group may influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Formyl-2-methoxyphenoxy)acetic acid: Lacks the iodine atom, which may result in different reactivity and applications.
(4-Formyl-2-iodophenoxy)acetic acid: Lacks the methoxy group, affecting its solubility and chemical properties.
(4-Formyl-2-iodo-6-methoxybenzoic acid): Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.
Uniqueness
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields of research. The presence of both iodine and methoxy groups distinguishes it from other similar compounds, providing unique chemical properties and reactivity.
Eigenschaften
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBZBSCBOHRSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
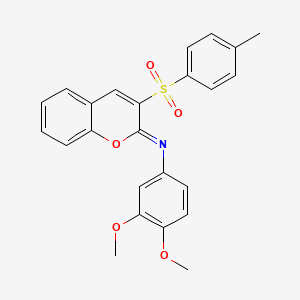

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)
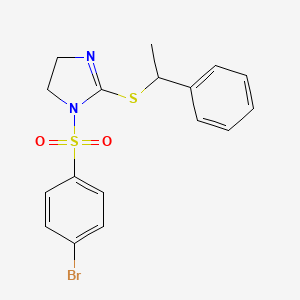
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)



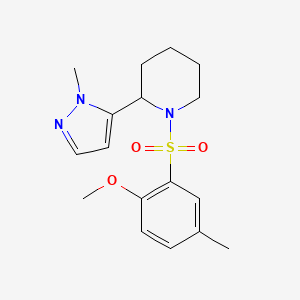
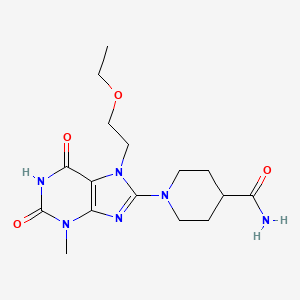
![10b-Methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one](/img/structure/B2409147.png)
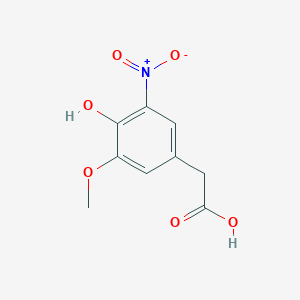
![3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2409149.png)

